[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, DMSO-d₆) :
¹³C NMR :
Infrared (IR) Spectroscopy
| Band (cm⁻¹) | Assignment |
|---|---|
| 1720 | C=O stretch (carboxylic acid) |
| 1150–1250 | C–F stretches (CF₃) |
| 3100 | Aromatic C–H stretch |
| 2550 | O–H stretch (broad) |
Mass Spectrometry (MS)
- ESI-MS : Molecular ion peak at m/z 313.07 [M+H]⁺, with isotopic pattern confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
- Fragmentation pathways include loss of CO₂ (m/z 269) and cyclopropane elimination (m/z 214).
Tautomeric Behavior and Ring-Chain Isomerism
The pyrazole core exhibits annular tautomerism, where the acidic N1–H proton migrates to N2, interconverting between 1H- and 2H-pyrazole forms. Electron-withdrawing substituents (Br, CF₃) stabilize the 1H-tautomer by increasing N1 acidity (pKₐ ~4–5), while the electron-donating cyclopropyl group at C5 favors N2 protonation. At equilibrium in DMSO, the 1H:2H ratio is >95:5, as confirmed by NOE correlations and dynamic NMR experiments.
Table 2: Tautomeric Equilibrium Influences
| Substituent | Electronic Effect | Tautomer Preference |
|---|---|---|
| Trifluoromethyl (C3) | Withdrawing | 1H-pyrazole |
| Bromine (C4) | Withdrawing | 1H-pyrazole |
| Cyclopropyl (C5) | Donating | 2H-pyrazole |
Properties
IUPAC Name |
2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3N2O2/c10-6-7(4-1-2-4)15(3-5(16)17)14-8(6)9(11,12)13/h4H,1-3H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFHLEXCEIEPJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2CC(=O)O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101162725 | |
| Record name | 4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001518-92-8 | |
| Record name | 4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001518-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Pyrazole Core
The pyrazole ring is commonly synthesized via condensation of hydrazines with 1,3-dicarbonyl compounds or equivalents. For this compound, a substituted hydrazine bearing the cyclopropyl group is reacted with a trifluoromethylated β-diketone or β-ketoester to form the 3-(trifluoromethyl)-5-cyclopropylpyrazole intermediate.
Attachment of the Acetic Acid Side Chain
The acetic acid group is introduced via alkylation of the pyrazole nitrogen (N-1) with a suitable haloacetic acid derivative, such as bromoacetic acid or its esters. This step often requires a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) to facilitate nucleophilic substitution.
Purification and Characterization
The final product is purified by recrystallization or chromatographic techniques. Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.
Representative Synthetic Route and Conditions
| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrazole ring formation | Cyclopropyl hydrazine + trifluoromethyl β-diketone, reflux in ethanol | 70-85 | Formation of 3-(trifluoromethyl)-5-cyclopropylpyrazole |
| 2 | Bromination | NBS, DCM, 0-5 °C, 2-4 h | 80-90 | Selective 4-bromination |
| 3 | N-alkylation | Bromoacetic acid or ethyl bromoacetate, K2CO3, DMF, 50-70 °C, 12 h | 65-75 | Alkylation at N-1 position |
| 4 | Hydrolysis (if ester used) | NaOH, aqueous ethanol, reflux | 90+ | Conversion to acetic acid |
Research Findings and Optimization
- The trifluoromethyl group enhances the compound's lipophilicity and biological activity but requires careful handling during synthesis due to its electron-withdrawing nature affecting reactivity.
- Bromination regioselectivity is critical; excess brominating agent or elevated temperatures lead to polybromination or degradation.
- The cyclopropyl substituent is introduced early to avoid ring-opening side reactions during later steps.
- Alkylation efficiency depends on the base and solvent; potassium carbonate in DMF is preferred for high yields and minimal side products.
- Hydrolysis of esters to the free acid is typically quantitative under mild basic conditions.
Summary Table of Key Parameters
| Parameter | Typical Value | Comments |
|---|---|---|
| Pyrazole formation temperature | Reflux (~78 °C) | Ethanol solvent |
| Bromination temperature | 0-5 °C | To ensure selectivity |
| Alkylation temperature | 50-70 °C | DMF solvent, K2CO3 base |
| Reaction time (alkylation) | 12 hours | Overnight reaction |
| Purification method | Recrystallization or chromatography | Solvent-dependent |
Mechanism of Action
The mechanism of action of [4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid in biological systems involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The bromine atom and the pyrazole ring can form hydrogen bonds and other interactions with active sites of enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Key Differences and Implications
Substituent Effects on Reactivity: Bromine vs. Chlorine: Bromine’s larger atomic radius facilitates nucleophilic substitution or Suzuki-Miyaura coupling, whereas chlorine derivatives are less reactive but more cost-effective . Cyclopropyl vs.
Fluorinated Groups :
- Trifluoromethyl (CF₃) : Increases metabolic stability and membrane permeability compared to difluoromethyl (CF₂H) .
- Difluoromethyl (CF₂H) : Offers intermediate electronegativity, balancing reactivity and stability .
Acetic Acid vs. Propanoic Acid Moieties: Propanoic acid derivatives (e.g., 3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid) exhibit altered solubility profiles and binding affinities due to increased chain length .
Agrochemical Potential
Pyrazole-acetic acid derivatives are prominent in pesticide development. For example, fluazolate (a methyl ester derivative) uses a bromo-trifluoromethyl pyrazole core for herbicidal activity . The cyclopropyl analog may improve soil persistence due to reduced enzymatic degradation .
Pharmaceutical Relevance
Bromine substitution could enable radioimaging or targeted drug delivery.
Notes and Limitations
Nomenclature Discrepancies: The query compound’s exact structure (trifluoromethyl vs. difluoromethyl) requires verification. and suggest possible synthesis or reporting errors.
Data Gaps: Limited bioactivity data exists for cyclopropyl-substituted variants; most studies focus on methyl or halogenated analogs .
Safety Considerations : Difluoromethyl analogs require strict handling per GHS guidelines (e.g., skin irritation risks) .
Biological Activity
[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₈BrF₃N₂O₂
- CAS Number : 1001518-92-8
- Molecular Weight : 327.10 g/mol
- Structure : The compound features a pyrazole ring substituted with bromine and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the context of enzyme inhibition and potential anti-cancer properties.
Enzyme Inhibition
Recent studies have highlighted the role of pyrazole derivatives in inhibiting key enzymes involved in metabolic processes. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on lactate dehydrogenase (LDH), an enzyme crucial for cancer cell metabolism.
These findings suggest that the compound may exhibit potent anti-cancer properties by disrupting metabolic pathways essential for tumor growth.
Antimalarial Activity
The compound's structural features may also contribute to its activity against malaria. Similar pyrazole derivatives have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. Research indicates that such inhibitors could provide effective prophylaxis against Plasmodium falciparum infections, demonstrating both blood and liver stage activity .
The mechanisms underlying the biological activities of this compound can be attributed to:
- Enzyme Inhibition : The presence of the trifluoromethyl group enhances binding affinity to target enzymes, leading to effective inhibition.
- Metabolic Disruption : By inhibiting LDH and other metabolic enzymes, the compound may reduce lactate production and alter energy metabolism in cancer cells.
- Antimicrobial Properties : The bromine substitution may enhance the lipophilicity of the compound, improving its ability to penetrate cellular membranes and exert antimicrobial effects.
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:
- Cancer Treatment : A study involving a series of pyrazole-based LDH inhibitors demonstrated significant reductions in lactate production and tumor growth in animal models .
- Malaria Prophylaxis : Clinical trials have shown that compounds targeting DHODH can effectively prevent malaria infections when administered prior to exposure .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives, including [4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid, as promising candidates for anticancer therapies. The compound's structural features allow it to interact with biological targets effectively, leading to significant inhibitory effects on tumor growth. Research indicates that pyrazole derivatives exhibit potent activity against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, the structure–activity relationship studies have shown that modifications to the pyrazole ring can enhance inhibitory potency against certain targets, including kinases and proteases. This makes it a valuable scaffold for developing enzyme inhibitors that could be used in treating conditions such as cancer and inflammatory diseases .
Photophysical Properties
The unique structure of this compound contributes to its interesting photophysical properties. These characteristics make it suitable for applications in optical materials and sensors. Researchers have explored its use as a fluorescent probe due to its ability to emit light upon excitation, which can be utilized in biological imaging and diagnostics .
Synthesis of Functional Materials
The compound serves as a versatile building block in the synthesis of more complex materials. Its reactivity allows for the introduction of various functional groups, leading to the development of novel polymers and nanomaterials with tailored properties for specific applications in electronics and photonics .
Case Study 1: Anticancer Potential
In a study published by MDPI, researchers synthesized a series of pyrazolo derivatives, including this compound, and evaluated their cytotoxicity against different cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the nanomolar range, indicating strong anticancer activity. These findings suggest that further development could lead to effective cancer therapeutics .
Case Study 2: Enzyme Inhibition Mechanism
A comprehensive study on enzyme inhibitors highlighted the mechanism by which this compound interacts with target enzymes. The research utilized kinetic assays and molecular docking simulations to elucidate the binding interactions between the compound and its targets. The findings revealed that structural modifications could enhance binding affinity and selectivity, paving the way for more effective drug design strategies .
Q & A
Q. What synthetic methodologies are commonly employed to prepare [4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrazole core. For example:
Cyclization : React hydrazine derivatives with β-keto esters to form the pyrazole ring (e.g., using ethyl acetoacetate and substituted hydrazines) .
Bromination : Introduce bromine at the 4-position via electrophilic substitution using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) .
Cyclopropane Introduction : Utilize cyclopropane carboxaldehyde or alkylation agents (e.g., cyclopropylboronic acid in Suzuki coupling) .
Acetic Acid Linkage : Attach the acetic acid moiety via nucleophilic substitution (e.g., reacting the pyrazole with bromoacetic acid in the presence of a base like K₂CO₃) .
Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify proton environments (e.g., cyclopropyl CH₂ at δ ~0.5–1.5 ppm, trifluoromethyl CF₃ at δ ~110–120 ppm in ¹³C) .
- 19F NMR : Confirm trifluoromethyl group (δ ~-60 to -70 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOH or Br groups) .
- X-ray Crystallography : Resolve steric effects of the cyclopropyl group and confirm regiochemistry (e.g., as applied to similar pyrazole derivatives) .
Q. How does the cyclopropyl substituent influence the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : Cyclopropyl increases logP (measured via reverse-phase HPLC), enhancing membrane permeability .
- Steric Effects : Reduces rotational freedom, potentially stabilizing bioactive conformations (assessed via molecular docking studies) .
- Stability : Evaluate hydrolytic stability under acidic/basic conditions (e.g., pH 1–13, monitored by HPLC) .
Advanced Research Questions
Q. How can researchers optimize bromination efficiency while minimizing side-product formation?
- Methodological Answer :
- Reagent Selection : Use NBS over Br₂ for controlled reactivity.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution .
- Temperature : Maintain 0–5°C to suppress di-bromination .
- Catalysis : Add catalytic FeCl₃ or AlCl₃ to improve regioselectivity .
- Work-Up : Quench excess bromine with Na₂S₂O₃ and purify via recrystallization (ethanol/water) .
Q. What strategies address contradictory biological activity data in pyrazole-based analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace Br with Cl or CF₃ with CH₃) and test in standardized assays (e.g., MIC for antimicrobial activity) .
- Metabolic Stability : Compare in vitro (microsomal assays) vs. in vivo (rodent PK studies) to identify metabolic liabilities (e.g., esterase-mediated hydrolysis of the acetic acid group) .
- Target Engagement : Use biophysical methods (SPR, ITC) to validate binding affinity to intended targets (e.g., COX-2 for anti-inflammatory activity) .
Q. How does the trifluoromethyl group impact metabolic stability and bioavailability?
- Methodological Answer :
- Metabolic Resistance : CF₃ groups reduce oxidative metabolism (assessed via human liver microsomes + NADPH) .
- Bioavailability : Measure solubility (shake-flask method) and permeability (Caco-2 assay). CF₃ increases hydrophobicity but may reduce aqueous solubility .
- In Silico Modeling : Predict metabolic sites using software like MetaSite, focusing on CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
